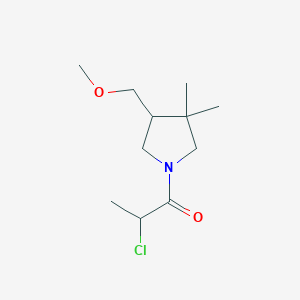
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(12)10(14)13-5-9(6-15-4)11(2,3)7-13/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFPPGWIRAGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound notable for its unique structural features, including a chloro group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C11H20ClNO2
- Molecular Weight : 233.73 g/mol
- CAS Number : 2098084-59-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reagents : Sodium borohydride for reductions, halogenating agents for substitution reactions.
- Conditions : Solvents like dichloromethane or tetrahydrofuran are often used, with temperature control being critical for optimizing yield.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing cellular processes. Detailed studies on binding affinities and interaction kinetics are essential to elucidate its precise mechanism of action.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, although further studies are needed to confirm its efficacy and mechanism.
Anticancer Properties
There is emerging evidence indicating potential anticancer activity. Studies have documented the inhibition of cell proliferation in specific cancer cell lines, suggesting that the compound may interfere with cancer cell metabolism or signaling pathways.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on the central nervous system. Initial findings suggest potential anxiolytic or antidepressant-like effects in animal models.
Case Studies and Research Findings
A selection of recent studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated antimicrobial properties against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µM. |
| Study 2 | Evaluated anticancer effects on HeLa cells; demonstrated a dose-dependent reduction in cell viability with IC50 values around 30 µM. |
| Study 3 | Assessed neuropharmacological effects in rodent models; indicated potential anxiolytic effects with behavioral tests showing reduced anxiety-like behavior at doses of 10 mg/kg. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


